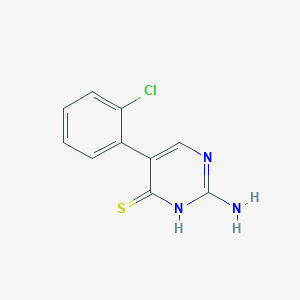![molecular formula C15H19F3N2O B11961099 2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 60464-97-3](/img/structure/B11961099.png)
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves several steps. One common method includes the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(2’,6’-dimethylphenyl)-2-piperidinecarboxamide: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains two trifluoromethyl groups and is used extensively in promoting organic transformations.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60464-97-3 |
|---|---|
Molecular Formula |
C15H19F3N2O |
Molecular Weight |
300.32 g/mol |
IUPAC Name |
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C15H19F3N2O/c1-10-5-3-6-11(2)20(10)14(21)19-13-8-4-7-12(9-13)15(16,17)18/h4,7-11H,3,5-6H2,1-2H3,(H,19,21) |
InChI Key |
BDONOGBTLDLGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)

![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)


![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)


![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)



